molecular formula C11H14FNO B8783178 Benzamide, N,N-diethyl-3-fluoro- CAS No. 10366-86-6

Benzamide, N,N-diethyl-3-fluoro-

Cat. No.: B8783178
CAS No.: 10366-86-6
M. Wt: 195.23 g/mol
InChI Key: BENLJNOPBZWUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N,N-diethyl-3-fluoro- is a fluorinated benzamide derivative characterized by a benzene ring substituted with a fluorine atom at the 3-position and an N,N-diethyl carboxamide group. The fluorine atom at the 3-position introduces electronegativity and lipophilicity, which may influence its pharmacokinetic properties and binding affinity to biological targets .

Properties

CAS No.

10366-86-6

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N,N-diethyl-3-fluorobenzamide

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3

InChI Key

BENLJNOPBZWUCO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Reagents :

    • 3-Fluorobenzoyl chloride (1.0 equiv)

    • Diethylamine (1.4 equiv)

    • Triethylamine (1.2 equiv, base)

    • Dichloromethane (solvent)

  • Conditions :

    • Conducted under inert atmosphere (argon/nitrogen) at 0°C → room temperature.

    • Reaction time: 12–24 hours.

  • Workup :

    • Quench with saturated NaHCO₃.

    • Extract with dichloromethane, dry (MgSO₄), and concentrate.

    • Purify via flash chromatography (hexane/ethyl acetate).

Key Data

ParameterValueSource
Yield99%
Purity (NMR)>95%
Reaction Scale20 mmol (demonstrated)

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where diethylamine attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. Triethylamine neutralizes HCl, driving the reaction to completion.

Mitsunobu Reaction Using 3-Fluorobenzoic Acid

The Mitsunobu reaction offers an alternative route using 3-fluorobenzoic acid and diethylamine , avoiding handling corrosive acid chlorides.

Reaction Procedure

  • Reagents :

    • 3-Fluorobenzoic acid (1.0 equiv)

    • Diethylamine (1.2 equiv)

    • Triphenylphosphine (1.2 equiv)

    • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

    • Toluene (solvent)

  • Conditions :

    • Reflux (110°C) for 18 hours.

  • Workup :

    • Dilute with ethyl acetate.

    • Wash with 1 M NaOH and brine.

    • Purify via flash chromatography.

Key Data

ParameterValueSource
Yield (Analogous Entry)52–67% (for substituted analogs)
Solvent EfficiencyToluene (optimal)

Advantages :

  • Avoids acid chloride intermediates.

  • Compatible with acid-sensitive functional groups.

Limitations :

  • Moderate yields compared to acylation.

  • Requires stoichiometric phosphine and azodicarboxylate.

Palladium-Catalyzed Decarboxylative Coupling

While less common, palladium-catalyzed methods enable regioselective functionalization. For example, N,N-diethylbenzamide derivatives undergo ortho-acylation with α-oxocarboxylic acids under oxidative conditions.

Reaction Procedure (Adapted for Fluorination)

  • Reagents :

    • N,N-Diethylbenzamide (substrate)

    • 3-Fluoro-α-oxocarboxylic acid (acyl source)

    • Pd(TFA)₂ (10 mol%)

    • (NH₄)₂S₂O₈ (oxidizer)

    • 1,2-Dichloroethane (solvent)

  • Conditions :

    • 80°C for 24 hours.

  • Workup :

    • Neutralize with NaHCO₃.

    • Extract with ethyl acetate and purify via chromatography.

Key Data

ParameterValueSource
Yield (Analogous Reaction)47–79%
RegioselectivityOrtho > Para

Mechanistic Insight :
The amide group directs palladium to the ortho position, enabling decarboxylative coupling with the α-oxocarboxylic acid.

Comparative Analysis of Methods

MethodYieldCost EfficiencyFunctional Group Tolerance
Acylation of Acid Chloride99%HighLow (sensitive to moisture)
Mitsunobu Reaction52–67%ModerateHigh
Palladium-Catalyzed47–79%LowModerate

Characterization Data

NMR Spectra (Method 1)

  • ¹H NMR (CDCl₃) :
    δ 7.36 (m, 1H), 7.14 (d, 1H), 7.08 (m, 2H), 3.63–3.15 (m, 4H), 1.35–1.02 (m, 6H).

  • ¹³C NMR (CDCl₃) :
    δ 169.8 (d, J = 847 Hz, C=O), 139.3 (d, J = 6.7 Hz), 130.3 (d, J = 8.1 Hz).

IR (Method 2)

  • Peaks: 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N-diethyl-3-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzamide, N,N-diethyl-3-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The fluorine atom on the benzene ring can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions . The pathways involved in its mechanism of action may include inhibition of enzyme activity or interference with receptor signaling .

Comparison with Similar Compounds

N,N-Diethyl-3-Methylbenzamide (DEET)

  • Structure : Differs by a methyl group instead of fluorine at the 3-position.
  • Properties: DEET is a well-known insect repellent with high lipophilicity (LogP ~2.0), enabling skin penetration. The methyl group provides steric bulk but lacks the electron-withdrawing effect of fluorine .

Benzamide, N-(3-Nitrophenyl)-2-Fluoro-

  • Structure : Contains a nitro group at the 3-position and fluorine at the 2-position.
  • Properties : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the target compound. This may enhance reactivity in electrophilic substitutions or interactions with charged biological targets .
  • Molecular Weight : 260.22 g/mol (similar to the target compound).

Benzamide, N-(3-Cyano-2-Thienyl)-3-Fluoro-

  • Structure: Features a thienyl heterocycle and cyano group, replacing the benzene ring’s substituents.
  • These modifications likely alter solubility and metabolic stability compared to the target compound .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Notable Substituents
Benzamide, N,N-diethyl-3-fluoro- C₁₁H₁₄FNO 195.24 ~2.5* 3-F, N,N-diethylamide
DEET (N,N-diethyl-3-methylbenzamide) C₁₂H₁₇NO 191.27 2.02 3-CH₃, N,N-diethylamide
N-(3-Nitrophenyl)-2-fluoro-benzamide C₁₃H₉FN₂O₃ 260.22 N/A 3-NO₂, 2-F, phenylamide
N-(3-Fluoro-5-methylphenyl)-3-methylbenzamide C₁₅H₁₄FNO 243.28 N/A 3-F, 5-CH₃, N-phenylamide

*Estimated based on fluorinated analogs (e.g., ).

Key Observations :

  • Fluorine substitution generally increases electronegativity and lipophilicity compared to methyl or nitro groups.
  • The N,N-diethylamide group enhances solubility in non-polar environments, critical for membrane penetration in bioactive compounds .

Anti-Alzheimer and Anti-Urease Potential

Benzamide derivatives, such as those in , exhibit anti-Alzheimer activity (e.g., compound 3g, IC₅₀ = 12.3 µM) and anti-urease effects. The fluorine atom in N,N-diethyl-3-fluoro-benzamide may enhance binding to acetylcholinesterase or β-amyloid plaques due to its electronegativity, though specific data for this compound is lacking .

P2X7 Receptor Antagonism

Pfizer’s benzamide-based P2X7 receptor antagonists () highlight the importance of substituent modifications. For example, replacing a methyl group with fluorine could fine-tune receptor affinity and inhibit IL-1β release, a mechanism relevant to inflammatory diseases .

Insect Repellent Activity

DEET’s efficacy as an insect repellent is attributed to its volatility and lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-diethyl-3-fluorobenzamide with high purity?

  • Methodological Answer :

  • Route 1 : Start with 3-fluorobenzoic acid. Convert it to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine in anhydrous dichloromethane under nitrogen atmosphere. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Route 2 : Employ a coupling reaction using 3-fluorobenzamide and diethylamine via a Buchwald-Hartwig amination protocol with palladium catalysts (e.g., Pd(OAc)₂/XPhos) to introduce the diethyl groups. Monitor reaction progress by TLC or HPLC .
  • Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation). Use FTIR and ¹⁹F NMR to confirm substitution patterns .

Q. How can crystallographic data for N,N-diethyl-3-fluorobenzamide be obtained and validated?

  • Methodological Answer :

  • Crystallization : Use slow evaporation of a saturated solution in ethanol or acetonitrile at 4°C.
  • Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Process data using SHELX (SHELXT for structure solution, SHELXL for refinement) .
  • Validation : Cross-check with Mercury CSD 2.0 for intermolecular interactions (e.g., C–H···F hydrogen bonds) and packing patterns. Compare bond lengths/angles to NIST benchmark data .

Q. What spectroscopic techniques are critical for characterizing N,N-diethyl-3-fluorobenzamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., diethyl group protons at δ ~1.2–3.5 ppm).
  • ¹⁹F NMR : Identify the fluorine environment (δ ~-110 to -120 ppm for meta-substitution) .
  • Mass Spectrometry : Use HRMS (ESI-TOF) for molecular ion confirmation (expected [M+H]⁺ = 224.12 g/mol).

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. Compare with non-fluorinated analogs to quantify activation barriers .
  • Experimental Validation : Conduct kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF) with nucleophiles (e.g., KCN). Monitor reaction rates via GC-MS .
  • Contradiction Note : Fluorine’s inductive effect may enhance electrophilicity at the carbonyl group but reduce reactivity at the aromatic ring due to resonance effects. Resolve via Hammett plots .

Q. What strategies resolve contradictions in biological activity data for fluorinated benzamides?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability. Use fluorinated analogs (e.g., N,N-dimethyl-3-fluorobenzamide) as controls .
  • Structural Analysis : Correlate activity with molecular descriptors (e.g., LogP, polar surface area) using QSAR models. Validate via molecular docking (e.g., AutoDock Vina) against target receptors (e.g., PPARγ) .
  • Case Study : If conflicting IC₅₀ values arise for kinase inhibition, re-evaluate assay conditions (e.g., ATP concentration, pH) and confirm binding via SPR or ITC .

Q. How can computational tools predict phase-transfer catalytic behavior of N,N-diethyl-3-fluorobenzamide?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions at aqueous-organic interfaces (e.g., water/chloroform) using GROMACS. Track diethyl group orientation and fluorine’s hydrophobicity .
  • Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) via COSMO-RS to predict partitioning efficiency .
  • Experimental Cross-Check : Compare predicted catalytic efficiency (e.g., in SN2 reactions) with empirical data from biphasic reaction systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.